molecular formula C18H16N4O2S2 B2966174 3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-11-6

3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2966174
CAS RN: 847403-11-6
M. Wt: 384.47
InChI Key: QDLUUXQRNYALTG-UHFFFAOYSA-N
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Description

3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One of the applications of benzimidazole derivatives, which are structurally related to the compound , is in corrosion inhibition. An experimental study showed that benzimidazole derivatives were effective inhibitors for mild steel corrosion in HCl solution. The inhibition efficiency increased with concentration, and adsorption of these inhibitors on the mild steel surface was consistent with the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).

Novel Synthesis Methods

Research into novel synthesis methods for related compounds includes a protocol for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond-forming strategy. This approach is noted for its simplicity, efficiency, and eco-friendliness, utilizing water as a solvent and avoiding metal catalysts (Yadav, Vagh, & Jeong, 2020).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed the potential for these compounds in combating microbial infections. The research involved the synthesis of various derivatives and testing their effectiveness against microorganisms, showing promising results for some compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Activities

Another significant area of application is in anticancer research, where benzimidazole derivatives bearing 1,2,4-triazole have been studied for their potential as EGFR inhibitors. Molecular stability, conformational analyses, and molecular docking studies have been conducted to understand the mechanism behind their anti-cancer properties, showing promising results for certain compounds (Karayel, 2021).

properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-24-13-9-7-12(8-10-13)22-16(19-20-17(22)25-2)11-21-14-5-3-4-6-15(14)26-18(21)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLUUXQRNYALTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one

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